Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester
Overview
Description
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydro-pyrazino and oxazine rings, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazino[2,1-c][1,4]oxazine core, followed by the introduction of the carboxylic acid and tert-butyl ester groups. Key steps include cyclization reactions, esterification, and protection/deprotection strategies to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the ester group or introducing new substituents on the oxazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Hexahydro-pyrazino[2,1-c][1,4]oxazine derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and applications.
Oxazine derivatives: Compounds with the oxazine ring but lacking the pyrazino component, which may have different chemical properties and uses.
Uniqueness: The combination of the hexahydro-pyrazino and oxazine rings, along with the carboxylic acid tert-butyl ester group, gives this compound unique chemical properties that are not found in simpler analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKUVZOPRNLZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCOCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.